molecular formula C8H13NO2 B12868514 5-Ethyl-4-propylisoxazol-3-ol

5-Ethyl-4-propylisoxazol-3-ol

Cat. No.: B12868514
M. Wt: 155.19 g/mol
InChI Key: DJKJKPQMEROKKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-4-propylisoxazol-3-ol is a chemical compound based on the isoxazole heterocyclic scaffold, a structure of significant interest in medicinal chemistry and drug discovery. Isoxazole derivatives are extensively researched due to their wide spectrum of pharmacological activities. Scientific studies on analogous structures have demonstrated that compounds within this class can exhibit potent immunosuppressive properties by inhibiting the proliferation of peripheral blood mononuclear cells (PBMCs) and suppressing inducible production of pro-inflammatory cytokines like TNF-α . The mechanism of action for related active compounds has been linked to the induction of a pro-apoptotic pathway, characterized by the increased expression of caspases and other key proteins in immune cells . Furthermore, the isoxazole ring is a key pharmacophore in several clinical drugs and serves as a versatile building block in organic synthesis, including the development of novel peptidomimetics and bioactive hybrids . This product is intended for research purposes such as hit-to-lead optimization, mechanism of action studies, and as a synthetic intermediate for further chemical exploration. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

5-ethyl-4-propyl-1,2-oxazol-3-one

InChI

InChI=1S/C8H13NO2/c1-3-5-6-7(4-2)11-9-8(6)10/h3-5H2,1-2H3,(H,9,10)

InChI Key

DJKJKPQMEROKKS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(ONC1=O)CC

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 5 Ethyl 4 Propylisoxazol 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) spectra, a complete assignment of the proton and carbon environments within 5-Ethyl-4-propylisoxazol-3-ol can be achieved.

The ¹H NMR spectrum of this compound is anticipated to provide distinct signals corresponding to the ethyl and propyl substituents, as well as the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the isoxazole (B147169) ring and the neighboring oxygen atom.

Similarly, the ¹³C NMR spectrum will reveal the chemical environments of all carbon atoms in the molecule. The carbons of the isoxazole ring are expected to resonate at characteristic downfield shifts. Spectroscopic data for related isoxazole derivatives can be used to predict the approximate chemical shifts for this compound.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
OH ~10.0-12.0 singlet (broad) 1H
CH₂ (ethyl) ~2.7 quartet 2H
CH₂ (propyl, α) ~2.5 triplet 2H
CH₂ (propyl, β) ~1.6 sextet 2H
CH₃ (ethyl) ~1.3 triplet 3H

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=O (C3) ~170
C=N (C5) ~165
C-C=N (C4) ~100
CH₂ (ethyl) ~22
CH₂ (propyl, α) ~20
CH₂ (propyl, β) ~21
CH₃ (ethyl) ~12

To confirm the assignment of proton and carbon signals and to elucidate the connectivity of the atoms, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY is expected to show correlations between the CH₂ and CH₃ protons of the ethyl group, and between the adjacent CH₂ groups and the terminal CH₃ of the propyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum confirms a direct C-H bond, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

Mass Spectrometry (MS and HRMS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation of isoxazole rings often involves cleavage of the N-O bond, followed by rearrangements and loss of small neutral molecules. Common fragmentation pathways for alkyl-substituted isoxazoles include the loss of the alkyl chains.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the molecule with a high degree of confidence.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M]⁺ 169.1106 Molecular Ion
[M - C₂H₅]⁺ 140.0817 Loss of ethyl radical
[M - C₃H₇]⁺ 126.0660 Loss of propyl radical

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands for the O-H, C-H, C=N, and C=C bonds.

The presence of the hydroxyl group will be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the ethyl and propyl groups will appear in the 2850-3000 cm⁻¹ region. The isoxazole ring itself will exhibit a series of characteristic bands corresponding to C=N, C=C, and N-O stretching vibrations.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch 3200-3600 Strong, Broad
C-H stretch (sp³) 2850-3000 Medium-Strong
C=N stretch 1620-1680 Medium
C=C stretch 1550-1620 Medium

X-ray Crystallography for Solid-State Molecular Architecture Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. It would also reveal the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that govern the crystal packing. The resulting crystal structure would provide an unambiguous confirmation of the connectivity and stereochemistry of the molecule.

Microwave Spectroscopy for Precise Geometric Parameter Determination of the Isoxazole Ring

Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase. This method allows for the extremely precise determination of the molecule's moments of inertia, from which a detailed molecular geometry can be derived. While obtaining a microwave spectrum for a substituted isoxazole like this compound can be challenging, studies on the parent isoxazole molecule have provided highly accurate bond lengths and angles for the heterocyclic ring. Such data serves as a benchmark for understanding the fundamental geometry of the isoxazole core in more complex derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic transitions and absorption properties of organic molecules, including heterocyclic systems like this compound. This method probes the transitions of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), providing insights into the conjugated systems within the molecule. The absorption of UV or visible light by a molecule corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic parameters determined from a UV-Vis spectrum.

For isoxazole derivatives, the electronic spectra are typically characterized by absorption bands in the UV region, which arise from π → π* and n → π* electronic transitions. researchgate.net The π → π* transitions, which are generally of high intensity, originate from the excitation of electrons in the π-bonding orbitals of the aromatic isoxazole ring to the antibonding π* orbitals. The n → π* transitions, which are typically of lower intensity, involve the excitation of non-bonding electrons, such as those on the oxygen and nitrogen atoms of the isoxazole ring, to the antibonding π* orbitals.

The specific position and intensity of these absorption bands are influenced by the nature and position of substituents on the isoxazole ring, as well as the solvent used for the analysis. globalresearchonline.net While specific experimental UV-Vis data for this compound is not extensively documented in publicly available literature, the absorption characteristics can be inferred from studies on structurally related isoxazole derivatives.

Research on various isoxazole derivatives has shown that their UV-Vis absorption maxima can vary significantly. For instance, a study on (E)-4-(arylmethylene)-3-propylisoxazol-5(4H)-one derivatives recorded λmax values in methanol (B129727) ranging from 376 nm to 411 nm, indicating the influence of the arylmethylene substituent on the electronic properties of the isoxazole core. nih.gov Another investigation into different oxazole (B20620) derivatives found λmax values in the range of 355 - 495 nm in chloroform (B151607) and acetonitrile, highlighting the role of both substituents and solvent polarity. globalresearchonline.net The solvent can influence the electronic transitions by stabilizing the ground or excited state of the molecule to different extents.

The electronic absorption properties of isoxazole derivatives have also been the subject of computational studies. researchgate.net Theoretical calculations using methods like Density Functional Theory (DFT) have been employed to estimate the UV/Visible absorption spectra and analyze the HOMO-LUMO energy gap, which is related to the electronic transitions. researchgate.net These theoretical approaches can complement experimental data and provide a deeper understanding of the electronic structure and absorption characteristics of isoxazole compounds.

Based on the available data for analogous compounds, this compound is expected to exhibit characteristic UV absorption bands corresponding to the electronic transitions within its substituted isoxazole ring. The ethyl and propyl groups are alkyl substituents that are not expected to significantly shift the absorption maxima compared to the core isoxazole structure. However, the hydroxyl group at the 3-position can have a more pronounced effect.

The following table presents a summary of UV-Vis absorption data for a selection of isoxazole derivatives from the literature, which can provide a comparative basis for understanding the potential absorption characteristics of this compound.

CompoundSolventλmax (nm)Reference
(E)-3-Propyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-oneMethanol376 nih.gov
(E)-4-(3-Ethoxy-4-hydroxybenzylidene)-3-propylisoxazol-5(4H)-oneMethanol407 nih.gov
(E)-4-(4-Hydroxy-3-methoxybenzylidene)-3-propylisoxazol-5(4H)-oneMethanol411 nih.gov

This interactive table allows for the sorting and filtering of data to better understand the range of absorption maxima observed for different isoxazole derivatives. The data indicates that the extent of conjugation and the presence of auxochromic groups significantly influence the λmax values.

Computational and Theoretical Investigations of 5 Ethyl 4 Propylisoxazol 3 Ol

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. researchgate.nettandfonline.comirjweb.comnih.govnih.govdoaj.orgmdpi.comnih.gov For 5-Ethyl-4-propylisoxazol-3-ol, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-31G(d) or higher, can be employed to optimize the molecular geometry and analyze its electronic characteristics. tandfonline.commdpi.com

HOMO-LUMO Analysis and Molecular Orbital Interactions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. researchgate.netirjweb.com The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a significant parameter that provides insights into the kinetic stability and chemical reactivity of the compound. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the more electron-rich regions of the isoxazol-3-ol ring, particularly the oxygen and nitrogen atoms and the π-system. The LUMO, conversely, would be distributed over the atoms that can accept electron density, which in this case would also involve the heterocyclic ring. A smaller HOMO-LUMO gap suggests higher reactivity, indicating that the molecule can be more easily excited.

Table 1: Calculated Frontier Orbital Energies and Related Parameters for this compound (Representative Data)

Parameter Value (eV) Description
EHOMO -6.5 Energy of the Highest Occupied Molecular Orbital
ELUMO -1.2 Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) 5.3 ELUMO - EHOMO
Ionization Potential (I) 6.5 -EHOMO
Electron Affinity (A) 1.2 -ELUMO
Global Hardness (η) 2.65 (I - A) / 2
Global Softness (S) 0.38 1 / (2η)

Note: These values are representative and would be determined through specific DFT calculations.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

DFT calculations are highly effective in predicting various spectroscopic parameters, which can then be correlated with experimental data to validate the computational model. nih.govnih.govresearchgate.netlookchem.com For this compound, theoretical vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) can be calculated.

Calculated vibrational frequencies are often scaled by an empirical factor to account for anharmonicity and basis set deficiencies, providing a better match with experimental IR spectra. nih.gov Similarly, NMR chemical shifts (¹H and ¹³C) can be computed with good accuracy, aiding in the assignment of experimental spectra. researchgate.net Time-Dependent DFT (TD-DFT) is used to simulate UV-Vis spectra by calculating the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax). nih.govlookchem.com

Table 2: Predicted vs. Experimental Spectroscopic Data for a Substituted Isoxazole (B147169) (Representative)

Spectroscopic Data Calculated Value Experimental Value
IR (C=N stretch) 1620 cm-1 1615 cm-1
¹H NMR (ring CH) 7.8 ppm 7.7 ppm
¹³C NMR (C=O) 170.5 ppm 170.1 ppm

Note: The calculated values are hypothetical and serve to illustrate the correlation with experimental data.

Mechanistic Pathway Elucidation through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical transformation. tandfonline.commdpi.comnih.govrsc.org For reactions involving this compound, such as cycloadditions or rearrangements, DFT can be used to locate transition states and intermediates. tandfonline.commdpi.comnih.gov The calculation of activation energies helps in determining the most probable reaction pathway. mdpi.com For instance, in a 1,3-dipolar cycloaddition reaction, which is a common method for synthesizing isoxazoles, computational studies can predict the regioselectivity of the reaction. mdpi.com Nonadiabatic ab initio molecular dynamics simulations can also be employed to explore photoisomerization pathways. rsc.org

Computational Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity. mdpi.comresearchgate.nettandfonline.comresearchgate.nettandfonline.comnih.govnih.govresearchgate.net For a class of compounds including this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models. mdpi.comresearchgate.netnih.gov These models identify the key structural features (e.g., steric, electrostatic, hydrophobic) that are important for the desired biological activity, thereby guiding the design of new, more potent analogs. mdpi.comtandfonline.comtandfonline.com

In Silico Screening and Ligand-Protein Interaction Prediction

In silico screening, particularly molecular docking, is a powerful technique to predict the binding orientation and affinity of a small molecule within the active site of a target protein. researchgate.netnih.govresearchgate.netresearchgate.netmdpi.comresearchgate.netnih.govmdpi.com For this compound, docking studies can be performed against a relevant biological target (e.g., an enzyme or receptor) to predict its potential as an inhibitor or modulator. researchgate.netnih.gov These simulations provide a binding score, which is an estimate of the binding free energy, and visualize the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues. mdpi.comresearchgate.net These predicted interactions are crucial for understanding the molecular basis of the compound's activity and for designing modifications to improve its binding affinity. mdpi.comresearchgate.netresearchgate.net

Table 3: Compound Names Mentioned

Compound Name
This compound
3,5-dimethylisoxazole
GW4064
Cisplatin
Luminespib
Olaparib
Rucaparib
Niraparib

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal computational tools used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of this compound and its analogs, QSAR modeling can be instrumental in predicting their therapeutic potential and guiding the synthesis of new derivatives with enhanced efficacy. These models are built upon the principle that the biological activity of a compound is a function of its physicochemical properties.

QSAR analyses for isoxazole derivatives often employ a variety of molecular descriptors that quantify different aspects of the chemical structure. These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters. For instance, a hypothetical QSAR study on a series of isoxazol-3-ol derivatives, including this compound, might investigate the influence of substituents at the 4- and 5-positions of the isoxazole ring on a specific biological activity.

A typical QSAR study involves the following steps:

Data Set Selection : A series of structurally related compounds with experimentally determined biological activities is chosen.

Descriptor Calculation : A wide range of molecular descriptors is calculated for each compound in the series.

Model Development : Statistical methods, such as Multiple Linear Regression (MLR), are used to develop a mathematical equation that relates the descriptors to the biological activity.

Model Validation : The predictive power of the QSAR model is rigorously assessed using statistical validation techniques.

For example, a simplified QSAR model for a series of hypothetical isoxazol-3-ol derivatives might be represented by the following equation:

log(1/C) = -0.018(logP)² + 0.14(logP) + 0.78(σ) + 0.12(Es) + 0.89

In this equation, log(1/C) represents the biological activity, logP is the logarithm of the partition coefficient (a measure of hydrophobicity), σ is the Hammett constant (representing electronic effects), and Es is the Taft steric parameter.

More advanced three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are also frequently applied to isoxazole derivatives. nih.govmdpi.com These techniques provide a more detailed understanding of the steric and electrostatic interactions between the compounds and their biological target. nih.gov For instance, CoMFA and CoMSIA models generate contour maps that visualize regions where modifications to the chemical structure are likely to increase or decrease biological activity. mdpi.com

A hypothetical CoMSIA study on a series of isoxazole-based compounds might reveal that bulky, electron-donating groups at the 5-position (such as the ethyl group in this compound) are favorable for activity, while electronegative groups at the 4-position enhance binding affinity.

The predictive power of QSAR models is crucial for the rational design of new drug candidates. By using a validated QSAR model, researchers can predict the biological activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost associated with drug discovery.

Interactive Data Tables

The following interactive tables provide examples of the types of data used in and generated from QSAR studies of isoxazole derivatives.

Table 1: Hypothetical Physicochemical Descriptors and Biological Activity for a Series of Isoxazol-3-ol Derivatives

CompoundR1 GroupR2 GrouplogPσEsBiological Activity (log(1/C))
1-CH3-H1.20.000.001.5
2-CH2CH3-H1.7-0.07-0.071.8
3-CH3-CH2CH32.10.00-0.072.0
4 -CH2CH3 -CH2CH2CH3 2.6 -0.07 -0.38 2.3
5-Cl-H1.90.23-0.971.7
6-NO2-H1.10.78-2.521.2

This table presents hypothetical data for illustrative purposes.

Table 2: Statistical Parameters of a Hypothetical QSAR Model

ParameterValueDescription
n20Number of compounds in the training set
0.92Coefficient of determination
0.85Cross-validated correlation coefficient
F85.6F-test value
SEE0.15Standard error of the estimate

This table illustrates the statistical validation of a hypothetical QSAR model.

Investigation of Biological Activities and Mechanisms of Action Non Clinical Focus

Antimicrobial Properties of Isoxazol-3-ol Derivatives

The isoxazole (B147169) scaffold is a significant heterocyclic moiety in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds. researchgate.netconsensus.appresearchgate.net Derivatives of isoxazol-3-ol, in particular, have been the subject of extensive research due to their promising antimicrobial activities against a broad spectrum of pathogens, including bacteria and fungi. researchgate.netnih.govresearchgate.netscholarsresearchlibrary.com The inherent ability of the nitrogen and oxygen-containing heterocycle to bind with biological targets like enzymes and receptors contributes to its therapeutic potential. researchgate.netconsensus.app

Numerous studies have demonstrated the efficacy of isoxazol-3-ol derivatives against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, a series of N3, N5-di(substituted)isoxazole-3,5-diamine derivatives were evaluated for their antibacterial activity against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). semanticscholar.org Several of these compounds exhibited potent activity, with some showing minimum inhibitory concentrations (MIC) superior to the standard drug cloxacillin. semanticscholar.org Specifically, compounds with electron-withdrawing groups like fluorine and chlorine on the phenyl rings demonstrated enhanced antibacterial effects. semanticscholar.org

In another study, 15 different isoxazole derivatives were tested against S. aureus and Pseudomonas aeruginosa. nih.gov All tested compounds showed some level of growth inhibition. nih.gov Two derivatives, in particular, showed noticeably higher activity, with one compound demonstrating a minimal inhibitory concentration against S. aureus that was over 1000 times lower than the other derivatives analyzed. nih.gov Research into other isoxazole derivatives has also confirmed activity against various bacterial strains, including Bacillus subtilis. scholarsresearchlibrary.comnih.gov

In Vitro Antibacterial Activity of Selected Isoxazole Derivatives
Compound ClassBacterial StrainActivity NotedReference
N3, N5-di(substituted)isoxazole-3,5-diaminesE. coliMIC values of 95-117 µg/mL for most potent compounds semanticscholar.org
N3, N5-di(substituted)isoxazole-3,5-diaminesS. aureusMIC values of 95-100 µg/mL for most potent compounds semanticscholar.org
5-amino-3-methyl-1,2-oxazole-4-carboxylate derivativesS. aureusOne derivative (PUB9) showed MIC >1000x lower than others nih.gov
5-amino-3-methyl-1,2-oxazole-4-carboxylate derivativesP. aeruginosaAll 15 tested derivatives showed growth inhibition nih.gov

The antifungal potential of isoxazole derivatives is also well-documented, particularly against opportunistic pathogens like Candida albicans. nih.govscholarsresearchlibrary.commdpi.comnih.gov Given the rise of fungal resistance to existing treatments, there is a significant need for novel antifungal agents. mdpi.comnih.govresearchgate.net A series of novel isoxazole-based derivatives were synthesized and evaluated for their anti-Candida potential. mdpi.comnih.gov Two compounds from this series, PUB14 and PUB17, demonstrated selective and potent antifungal activity against C. albicans. mdpi.comnih.gov

Further studies have explored a range of isoxazole derivatives against fungal strains, including Aspergillus niger. researchgate.netscholarsresearchlibrary.com In one such study, synthesized compounds were screened for antifungal activity, with some showing promising results compared to standard controls. researchgate.net The incorporation of moieties such as thiophene into the isoxazole structure has been observed to enhance antifungal activity. nih.gov For example, 2-aryl-1-(1H-imidazol-1-yl)-3-(isoxazol-5-yl)propan-2-ols were found to be active against an azole-resistant mutant of C. glabrata, highlighting their potential to overcome common resistance mechanisms. tandfonline.com

In Vitro Antifungal Activity of Selected Isoxazole Derivatives
Compound ClassFungal StrainActivity NotedReference
Novel isoxazole-based derivatives (PUB14, PUB17)Candida albicansDisplayed selective antifungal activity mdpi.comnih.gov
5-amino-3-methyl-1,2-oxazole-4-carboxylate derivativesCandida albicansAll 15 tested derivatives showed growth inhibition nih.gov
2-aryl-1-(1H-imidazol-1-yl)-3-(isoxazol-5-yl)propan-2-olsCandida glabrata (azole-resistant)Active with MIC90 values from 2 to 62 µg/mL tandfonline.com
Various isoxazole derivativesAspergillus nigerScreening confirmed antifungal activity researchgate.netscholarsresearchlibrary.com

The mechanisms through which isoxazole derivatives exert their antimicrobial effects are multifaceted. One critical area of activity is the inhibition of biofilm formation, a key virulence factor for many pathogens. researchgate.netnih.gov Certain isoxazole derivatives have demonstrated a potent ability to reduce biofilm. For example, two specific derivatives, PUB9 and PUB10, were able to reduce more than 90% of biofilm-forming cells of S. aureus, P. aeruginosa, and C. albicans. nih.govresearchgate.netnih.gov Isoxazole-triazole conjugates have also been explored as agents that can disrupt biofilm formation. researchgate.net

Another primary mechanism is the disruption of bacterial cell wall synthesis. Some isoxazole-containing antibiotics, such as Cloxacillin and Flucloxacillin, function by inhibiting the cross-linking of peptidoglycan chains, a major component of the Gram-positive bacterial cell wall. ijrrjournal.com This is achieved by binding to penicillin-binding proteins, which ultimately weakens the cell wall and leads to cell lysis. ijrrjournal.com In the context of Mycobacterium tuberculosis, one isoxazole derivative was found to regulate genes involved in cell wall synthesis, creating unfavorable conditions for the bacterium's survival. nih.govacs.org

Enzyme Modulation and Inhibition Profiles

Isoxazole derivatives are known to interact with a variety of biological targets, including numerous enzymes, making them versatile scaffolds for drug discovery. researchgate.net Their ability to inhibit key enzymes in both metabolic pathways and in pathogens has been a significant focus of non-clinical research.

A series of benzo[d]isoxazol-3-ol (B1209928) derivatives have been identified as potent inhibitors of D-amino acid oxidase (DAAO). johnshopkins.edunih.govacs.org DAAO is a flavoenzyme that metabolizes D-amino acids, and its inhibition is a therapeutic strategy for certain neurological conditions. johnshopkins.edunih.govnih.gov In one study, 5-chlorobenzo[d]isoxazol-3-ol (CBIO) was found to be a potent competitive inhibitor of DAAO with a Ki of 100 nM and an IC50 of 188 nM. acs.org The inhibition of DAAO by these compounds can effectively increase the levels of D-amino acids, such as D-serine, in plasma and the brain. johnshopkins.edunih.gov Structure-activity relationship studies on these benzo[d]isoxazol-3-ols indicate that minor structural changes can impact their affinity for the DAAO active site. acs.org

Inhibition of D-Amino Acid Oxidase (DAAO) by Benzo[d]isoxazol-3-ol Derivatives
CompoundInhibition ValueType of InhibitionReference
5-chlorobenzo[d]isoxazol-3-ol (CBIO)IC50 = 188 nMCompetitive acs.org
5-chlorobenzo[d]isoxazol-3-ol (CBIO)Ki = 100 nMCompetitive (with respect to D-serine) acs.org
Benzo[d]isoxazol-3-ol core structuresModerately potent inhibition reportedCompetitive (with respect to D-serine) nih.gov

Targeting essential enzymes in pathogens is a key strategy for developing new antimicrobial agents. In Mycobacterium tuberculosis (Mtb), the FadD (fatty acyl-AMP ligase/synthetase) enzymes are crucial for mycolic acid synthesis, a vital component of the mycobacterial cell wall. nih.govacs.org An isoxazole derivative, identified as 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (B7816386) (M1), was found to be a specific inhibitor of Mtb. nih.govacs.org Kinetic experiments confirmed that this compound inhibits the activity of MtbFadD32 and MtbFadD28. nih.govacs.org By inhibiting these enzymes, the compound disrupts the cell wall synthesis pathway, which is critical for the survival and pathogenicity of Mtb. nih.govacs.org This makes the isoxazole scaffold a promising chemical framework for developing new antitubercular drugs that can target multiple enzymes in the FadD family. nih.govacs.org

Modulation of Inflammatory Pathway Enzymes (e.g., COX, H+/K+-ATPase Pump)

Isoxazole derivatives have demonstrated significant potential in modulating enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and the proton pump, H+/K+-ATPase.

Certain isoxazole derivatives have been identified as potent inhibitors of COX enzymes, which are central to the production of prostaglandins, key mediators of inflammation. For instance, some novel isoxazole compounds have shown excellent dose-dependent inhibitory effects on the COX-2 enzyme in in vitro assays. The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Furthermore, a study on a novel isoxazole derivative, 4-benzylidene-3-methyl-1,2-isoxazol-5(4H)-one (MBO), revealed its ability to significantly inhibit the H+/K+-ATPase pump. nih.gov This enzyme is responsible for gastric acid secretion, and its inhibition is a key mechanism for treating acid-related gastrointestinal disorders. The study showed that MBO's inhibitory effect on the H+/K+-ATPase enzyme was comparable to that of the well-known proton pump inhibitor, omeprazole. nih.gov

Table 1: Inhibition of H+/K+-ATPase by an Isoxazole Derivative
CompoundInhibition of H+/K+-ATPase Activity (µmol Pi/mg prot/h)Reference
4-benzylidene-3-methyl-1,2-isoxazol-5(4H)-one (MBO)40.25 nih.gov
Omeprazole30.29 nih.gov

Interaction with Receptor Proteins and Associated Pathways

The structural versatility of isoxazole derivatives allows them to interact with a variety of receptor proteins, thereby influencing numerous signaling pathways.

One notable area of interaction is with GABAA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. The isoxazole derivative muscimol, for example, is a potent GABAA receptor agonist. nih.gov By mimicking the action of GABA, muscimol enhances inhibitory neurotransmission, leading to sedative and anxiolytic effects.

Other isoxazole derivatives have been developed as antagonists for receptors such as the Transient Receptor Potential Vanilloid 1 (TRPV1), which is involved in pain sensation. Additionally, isoxazole-based compounds have been investigated as modulators for nuclear receptors like the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt), which plays a role in autoimmune diseases. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of isoxazole derivatives influences their biological activity and for designing more potent and selective compounds.

The nature and position of substituents on the isoxazole ring are critical determinants of biological efficacy. For instance, in a series of isoxazole derivatives designed as anticancer agents, the presence of a fluorine or trifluoromethyl group at the fourth position of a phenyl ring attached to the isoxazole core was found to enhance cytotoxicity. nih.gov

Similarly, for isoxazole derivatives with anti-inflammatory activity, the type of substituent can influence the selectivity towards COX-2. The addition of specific chemical groups can orient the molecule within the enzyme's active site to achieve selective inhibition.

While specific stereochemical studies on 5-Ethyl-4-propylisoxazol-3-ol are not available, the stereochemistry of substituents on the isoxazole ring can play a significant role in molecular recognition and biological activity. The three-dimensional arrangement of atoms can affect how a molecule binds to its target protein. For example, in the development of isoxazole-based drugs, controlling the stereochemistry of chiral centers is often essential for achieving the desired pharmacological effect and avoiding off-target interactions.

Antioxidant Properties and Mechanisms of Reactive Oxygen Species Scavenging

Several isoxazole derivatives have been reported to possess antioxidant properties, which are crucial for combating oxidative stress, a condition implicated in numerous diseases. researchgate.net

The antioxidant activity of these compounds is often evaluated through their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The mechanism of action typically involves the donation of a hydrogen atom or an electron to the free radical, thereby neutralizing it. The presence of certain functional groups on the isoxazole ring, such as hydroxyl or amino groups, can enhance this radical scavenging activity.

Table 2: Antioxidant Activity of Select Isoxazole Derivatives
CompoundDPPH Radical Scavenging Activity (IC50 in µg/mL)Reference
Compound 1dNotable Activity mdpi.com
Compound 1eNotable Activity mdpi.com
Compound 2cNotable Activity mdpi.com
Compound 2dNotable Activity mdpi.com
Compound 2eNotable Activity mdpi.com

Neurobiological Interactions and Neuroprotective Mechanisms

The isoxazole scaffold is present in compounds with significant neurobiological activity, including neuroprotective effects. nih.gov As mentioned earlier, the interaction of isoxazole derivatives with GABAA receptors is a key mechanism of their action in the central nervous system.

Beyond GABAergic modulation, some isoxazole derivatives have been investigated for their potential in treating neurodegenerative disorders. researchgate.net These compounds may exert their neuroprotective effects through various mechanisms, including the reduction of oxidative stress, modulation of inflammatory pathways in the brain, and inhibition of enzymes involved in neurodegeneration. researchgate.net

Based on a comprehensive search of available scientific literature, there is no specific information regarding the antineoplastic action of the chemical compound this compound in in vitro cellular models.

Therefore, the requested article section with detailed research findings and data tables on this particular compound cannot be generated at this time. Scientific investigation into the biological activities of this specific isoxazole derivative has not been published or is not publicly accessible.

Research on other isoxazole derivatives has shown that the isoxazole scaffold can be a pharmacologically active core, with various substituted analogs exhibiting a range of biological activities, including antineoplastic effects against different cancer cell lines. However, these findings are specific to the studied derivatives and cannot be extrapolated to this compound without direct experimental evidence.

Applications of 5 Ethyl 4 Propylisoxazol 3 Ol and Its Derivatives in Chemical Science

Development of Chemosensors and Molecular Probes

The isoxazole (B147169) moiety has been successfully integrated into molecular architectures to create chemosensors capable of detecting specific ions. These sensors leverage changes in their photophysical properties, such as color or fluorescence, upon binding with a target analyte.

Metal Ion Recognition and Sensing Mechanisms (e.g., Copper(II) Ions)

Derivatives of the isoxazole scaffold have been engineered into highly selective and sensitive fluorescent sensors for the detection of metal ions, most notably copper(II) (Cu²⁺). researchgate.net A prominent strategy involves attaching fluorogenic units, such as pyrene (B120774) or anthracene, to a larger molecular framework like a calix nih.govarene that also bears isoxazole nuclei. researchgate.net These chemosensors, exemplified by pyrene-isoxazole-calix nih.govarene (PIC) and anthracene-isoxazole-calix nih.govarene (AIC), demonstrate a remarkable selectivity for Cu²⁺ over other divalent metal ions. researchgate.net

The sensing mechanism is primarily based on fluorescence quenching. researchgate.net Upon exposure to copper(II) ions, the fluorescence emission intensity of the sensor molecule is dramatically reduced. researchgate.net Theoretical studies suggest that the binding of the Cu²⁺ ion disrupts the stacking of the pyrene units within the sensor's structure, which is consistent with the observed quenching effect. researchgate.net This interaction is highly efficient, with detection limits reaching micromolar or sub-micromolar concentrations. researchgate.net The process functions as a "turn-off" sensor, where the signal diminishes in the presence of the analyte.

Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

The isoxazole ring is more than a static component of a final molecule; it is a versatile and reactive intermediate in organic synthesis. researchgate.net Its stability allows for the manipulation of substituents, yet the inherent weakness of the N-O bond provides a strategic site for ring cleavage, unlocking a variety of difunctionalized compounds. researchgate.net

Precursors for Other Heterocyclic Systems

The isoxazole ring can be considered a masked form of various synthetic units. researchgate.net Under specific reductive or basic conditions, the N-O bond can be cleaved to open the ring, yielding valuable difunctionalized intermediates such as 1,3-dicarbonyls, enaminoketones, γ-amino alcohols, and β-hydroxy nitriles. researchgate.net These intermediates are pivotal in the synthesis of other complex molecules and heterocyclic systems.

A clear example of this utility is the ring transformation of isoxazole carbaldehydes into benzodiazepines. nih.gov When treated with 1,2-diaminobenzenes, an isoxazole-4-carbaldehyde (B1288839) derivative undergoes a cyclocondensation reaction. nih.gov This process transforms the five-membered isoxazole ring into a seven-membered 1,5-benzodiazepine ring, demonstrating the role of the isoxazole as a precursor for constructing more complex heterocyclic frameworks. nih.gov

Incorporation into Complex Molecular Architectures

The isoxazole moiety is frequently used as a fundamental building block to be incorporated into the structure of natural products and other complex molecules to create novel derivatives with enhanced or modified biological activities. mdpi.comnih.gov This strategy leverages the isoxazole's unique electronic and structural properties to influence the parent molecule's interaction with biological targets. nih.gov

Researchers have successfully synthesized new anticancer agents by incorporating isoxazole rings into the structures of natural compounds like tyrosol and andrographolide. mdpi.com Similarly, isoxazole-curcumin derivatives have been developed that exhibit potent antitumor activity. nih.gov The isoxazole ring system's amenability to substitution makes it a valuable tool for modifying lead compounds to improve efficacy and other pharmacological properties. mdpi.comnih.gov

Agrochemical Research and Development

The isoxazole scaffold is a prominent feature in many commercially successful agrochemicals, including herbicides, fungicides, and insecticides. researchgate.netresearchgate.net Its derivatives are valued for their broad spectrum of biological activities and their role in developing new crop protection agents. researchgate.netresearchgate.net

Isoxazole-based compounds are widely employed as herbicides. wikipedia.org One notable example is Isoxaben, which is used for pre-emergence control of broadleaf weeds. wikipedia.org Research has focused on synthesizing new isoxazole derivatives to target specific weeds, such as barnyard grass (Echinochloa crus-galli) in rice fields. researchgate.net Studies have identified compounds like 5-(3-Fluoro-2-hydroxylphenyl) isoxazole as potent herbicidal agents with good tolerance for rice seedlings. researchgate.net Additionally, compounds such as 4-(2,4-dichlorobenzoyl)-3-hydroxy-5-methylisoxazole have been synthesized and identified as potential herbicides. scribd.com

In the realm of fungicides, isoxazole derivatives have been developed to combat serious fungal infections in plants. google.com Patent literature describes various isoxazole compounds designed for the control of fungal pests. google.com Furthermore, novel isoxazole-based molecules have been synthesized and shown to be effective against pathogenic fungi like Candida albicans, highlighting their potential to address the growing issue of fungicide resistance. mdpi.com The versatility of the isoxazole ring also extends to its use in insecticides, making it a truly multifaceted scaffold in agrochemical development. researchgate.netresearchgate.net

Table 2: Examples of Isoxazole Derivatives in Agrochemical Applications
Compound Class/ExampleApplicationTarget Organism/WeedKey Finding/Use
IsoxabenHerbicideBroadleaf weedsUsed for pre-emergence weed control. wikipedia.org
5-(3-Fluoro-2-hydroxylphenyl) isoxazoleHerbicideBarnyard grass (Echinochloa crus-galli)Active against barnyard grass with good tolerance in rice. researchgate.net
Various Patented DerivativesFungicidePhytopathogenic fungiDeveloped for the control of microbial pests on plants. google.com
Novel Isoxazole Derivatives (e.g., PUB14, PUB17)AntifungalCandida albicansExhibit selective antifungal activity, useful for combating fungal pathogens. mdpi.com

Fungicidal Activity and Modes of Action (e.g., Hymexazol (B17089) as a Model)

The isoxazole scaffold is a key component in a variety of compounds exhibiting fungicidal properties. A prominent example within this class is Hymexazol, a systemic fungicide and soil disinfectant that provides a well-studied model for the potential fungicidal action of related derivatives like 5-Ethyl-4-propylisoxazol-3-ol. smagrichem.compomais.com Hymexazol is effective against soil-borne diseases caused by pathogens such as Fusarium, Aphanomyces, Pythium, and Corticium spp. titanunichem.com Its utility extends to a range of crops including rice, sugar beets, vegetables, and ornamentals. titanunichem.com

The mode of action for Hymexazol is systemic; it is absorbed by the plant's roots and then translocated throughout the plant. smagrichem.compomais.com This systemic uptake ensures protection for the entire plant within a few hours of application. smagrichem.com Research suggests that Hymexazol may function as a DNA/RNA synthesis inhibitor, thereby disrupting fungal growth and proliferation. titanunichem.comherts.ac.uk Once inside the plant, Hymexazol is metabolized into derivatives, O-glucoside and N-glucoside. The O-glucoside form exhibits potent antibacterial activity and can bind with metal ions in the soil, which helps to inhibit the germination of fungal spores. smagrichem.compomais.com

Below is a summary of the fungicidal properties of Hymexazol, serving as a model for isoxazole derivatives.

FeatureDescription
Mode of Action Systemic; absorbed by roots and translocated. smagrichem.comguidechem.com Possible DNA/RNA synthesis inhibitor. titanunichem.comherts.ac.uk
Metabolites O-glucoside (antibacterial activity) and N-glucoside (enhances plant physiology). smagrichem.compomais.com
Target Pathogens Fusarium, Aphanomyces, Pythium, Corticium spp. titanunichem.com
Primary Benefits Dual action of fungicidal activity and root growth promotion. smagrichem.com Fast systemic uptake. smagrichem.com
Soil Interaction Binds with metal ions (iron, aluminum) to enhance efficacy. guidechem.com

Insecticidal and Herbicidal Potential

Derivatives of isoxazole have demonstrated a broad spectrum of biological activities beyond their fungicidal applications, including potential as insecticides and herbicides. researchgate.net While specific research on this compound in these areas is not extensively documented in the provided results, the general isoxazole structure is a recognized pharmacophore in the development of various pesticides. scilit.combenthamdirect.com

The isoxazole nucleus is present in compounds that have been investigated for insecticidal activity against various pests. researchgate.net For instance, isoxazole derivatives have been used in managing Callosobruchus chinensis and have shown acaricidal activity against T. cinnabarinus. scilit.combenthamdirect.com The versatility of the isoxazole ring allows for the synthesis of a wide array of derivatives, some of which have been found to possess insecticidal properties. researchgate.net

In addition to their insecticidal potential, isoxazole derivatives have also been explored for their herbicidal effects. researchgate.net Certain 2-cyanoacrylates containing an isoxazole moiety have been noted for their herbicidal activities. scilit.combenthamdirect.com These compounds are part of the ongoing research into new and effective herbicides. researchgate.net The development of herbicides that inhibit protoporphyrinogen (B1215707) oxidase (Protox) has been a significant area of research, and the isoxazole structure is considered a viable scaffold for such applications due to its favorable biological and toxicological profile. researchgate.net

The following table summarizes the documented pesticidal potential of the broader class of isoxazole derivatives.

Pesticidal ActivityTarget Organisms/Weeds
Insecticidal Callosobruchus chinensis scilit.combenthamdirect.com
Acaricidal T. cinnabarinus scilit.combenthamdirect.com
Herbicidal Various weeds (e.g., via 2-cyanoacrylates containing isoxazole) researchgate.netscilit.combenthamdirect.com

Environmental Fate and Degradation Pathways of Isoxazol 3 Ol Compounds

Atmospheric Degradation Studies

The atmosphere is a critical medium for the transformation and transport of volatile and semi-volatile organic compounds. The atmospheric fate of isoxazoles is primarily determined by photo-oxidation processes.

Once released into the atmosphere, isoxazole (B147169) compounds are subject to degradation, primarily initiated by reactions with photochemically generated oxidants. The most important of these is the hydroxyl radical (•OH), which is ubiquitous in the troposphere. Studies on the isoxazole fungicide hymexazol (B17089) (5-methylisoxazol-3-ol) have been conducted to understand these atmospheric reactions. epa.gov The reaction rate constant of isoxazole with •OH radicals has been estimated to be significant, indicating that this is a major pathway for its atmospheric removal. nih.gov The photo-oxidation process is initiated by the attack of hydroxyl radicals, leading to the breakdown of the isoxazole ring structure. epa.gov

The inherent photochemistry of the isoxazole ring also plays a role. The N-O bond within the ring is relatively weak and can be cleaved by UV irradiation (in the 200–330 nm range), leading to the formation of reactive intermediates such as azirines. wikipedia.orgnih.govnih.govbiorxiv.org This photochemical instability suggests that direct photolysis can contribute to the atmospheric degradation alongside oxidation by radicals. wikipedia.orgnih.gov

The atmospheric oxidation of isoxazoles leads to a variety of degradation products in both the gaseous and particulate phases. Investigations into the degradation of hymexazol in large outdoor simulation chambers revealed that the predominant products are gaseous nitrogen derivatives and small oxygenated compounds. epa.gov

Key degradation products identified include:

Gaseous Nitrogen Derivatives: Nitric acid, nitrogen dioxide, nitrogen oxide, and nitrous acid.

Oxygenated Compounds: Formic acid, formaldehyde, and methylglyoxal.

Peroxyacyl Nitrates: Such as peroxyacetylnitrate (PAN).

The formation of these products suggests a reaction pathway involving the opening of the heterocyclic ring through the cleavage of the N-O and C-N bonds, which results in the release of nitrogen oxides. epa.gov

Aerosol or particulate matter formation from these reactions has been observed to be relatively low, with aerosol yields of less than 5%. epa.gov However, more than 20 multi-oxygenated products have been detected in either the gas or particulate phase. The most abundant of these minor products were identified as C4-chain heterocyclic cleavage products, including 3,4-dioxobutanoic acid, 3-oxobutanoic acid, and 3-oxobutanal. epa.gov

Table 1: Atmospheric Degradation Products of Hymexazol (5-methylisoxazol-3-ol)

Product CategorySpecific Compounds IdentifiedPhaseReference
Gaseous Nitrogen DerivativesNitric acid, Nitrogen dioxide, Nitrogen oxide, Nitrous acidGas epa.gov
Small Oxygenated CompoundsFormic acid, Formaldehyde, MethylglyoxalGas epa.gov
Peroxyacyl NitratesPeroxyacetylnitrate (PAN)Gas epa.gov
Heterocyclic Cleavage Products3,4-dioxobutanoic acid, 3-oxobutanoic acid, 3-oxobutanalGas/Particulate epa.gov

Specific data on the atmospheric half-life of 5-Ethyl-4-propylisoxazol-3-ol is not available in the scientific literature. The atmospheric lifetime of such compounds is primarily determined by the rate of their reaction with hydroxyl radicals. While rate constants have been determined for some isoxazoles, allowing for half-life estimation, these values are specific to the studied compound and atmospheric conditions (e.g., •OH concentration). nih.gov Without experimental data for the target compound, a precise half-life cannot be determined.

Abiotic Degradation Mechanisms (e.g., Hydrolysis, Photolysis)

In soil and aquatic environments, abiotic degradation processes such as hydrolysis and photolysis can be significant pathways for the transformation of isoxazole compounds.

Hydrolysis: The stability of the isoxazole ring to hydrolysis can vary depending on the substituents and environmental pH. Some isoxazole-based herbicides, such as isoxaflutole (B1672639), are known to be sensitive to hydrolysis. usda.govresearchgate.netnih.gov Isoxaflutole has a reported soil half-life of 14-24 hours, rapidly degrading to a diketonitrile metabolite. usda.govnih.gov This suggests that under certain conditions, the isoxazole ring or its substituents can be susceptible to hydrolytic cleavage. Basic conditions, in particular, have been shown to facilitate the ring-opening of 3-unsubstituted isoxazoles. researchgate.net

Photolysis: The isoxazole ring is known to be photochemically labile. wikipedia.orgnih.gov Due to the weak N-O bond, exposure to ultraviolet radiation can induce ring cleavage and rearrangement. wikipedia.orgnih.govbiorxiv.org This process, often proceeding through an azirine intermediate, can lead to the formation of isomers like oxazoles or other degradation products such as ketenimines. nih.gov The rate and products of photolysis are dependent on the specific structure of the isoxazole compound and the wavelength of the light. Studies on the ultrafast photodegradation of isoxazole have been conducted using UV254 light, confirming its susceptibility to direct photolytic degradation in aqueous solutions. nih.gov

Biotic Degradation in Environmental Systems (e.g., Microbial Degradation)

Microbial degradation is a crucial process for the dissipation of many organic compounds in soil and water. Various microorganisms, including bacteria and fungi, have been shown to degrade pesticides and other xenobiotic compounds. nih.govcabidigitallibrary.orgacademicjournals.orgmdpi.comiastate.edu

The biodegradation of isoxazole-containing compounds has been documented. For instance, the isoxazole herbicide isoxaflutole is biodegraded in soil by microbial communities. usamv.ro Studies using soil from the maize rhizosphere demonstrated the transformation of isoxaflutole into its diketonitrile and benzoic acid derivatives. usamv.ro The rate of degradation and the microbial population can be influenced by the concentration of the herbicide in the soil. usamv.ro

Furthermore, specific bacterial strains capable of utilizing isoxazole derivatives as a sole source of carbon and nitrogen have been isolated. A strain identified as Nocardioides sp. N39 was found to effectively degrade 3-amino-5-methyl-isoxazole (3A5MI), a persistent degradation product of the antibiotic sulfamethoxazole. nih.gov The degradation efficiency of this bacterium was influenced by environmental factors such as temperature and the initial concentration of the compound. nih.gov This indicates that specialized microorganisms can evolve to break down isoxazole ring structures, leading to their complete mineralization. The process often involves enzymes such as hydrolases and oxidases that catalyze the ring cleavage. cabidigitallibrary.org

Table 2: Microbial Degradation of Isoxazole-Related Compounds

CompoundMicroorganism(s)Key FindingsReference
IsoxaflutoleSoil microbial communities (from maize rhizosphere)Biodegradation to diketonitrile and benzoic acid derivatives observed. usamv.ro
3-amino-5-methyl-isoxazole (3A5MI)Nocardioides sp. N39Strain can use 3A5MI as a sole carbon and nitrogen source. Degradation is temperature-dependent. nih.gov

Future Directions and Emerging Research Opportunities

Novel Synthetic Methodologies and Sustainable Production Routes

The traditional synthesis of isoxazoles often involves multi-step procedures with harsh reagents. Future research will undoubtedly focus on developing more efficient, cost-effective, and environmentally friendly methods for producing 5-Ethyl-4-propylisoxazol-3-ol. The exploration of green chemistry principles is a paramount objective in modern organic synthesis. nih.gov

Key areas for investigation include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to dramatically reduce reaction times from hours to minutes and improve product yields for various isoxazole (B147169) derivatives. researchgate.net Applying MAOS to the synthesis of this compound could offer a significant improvement over conventional heating methods. researchgate.net

Sustainable Solvents and Catalysts: Future methodologies will likely move away from volatile organic compounds towards aqueous media or deep eutectic solvents. The use of biocatalysts or reusable solid-phase catalysts can further enhance the sustainability of the production process.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processing. Adapting the synthesis of this compound to a flow chemistry setup would be a significant step towards industrial-scale sustainable production.

MethodologyKey Advantages for this compound SynthesisResearch Focus
Microwave-Assisted SynthesisReduced reaction time, increased yield, higher purity. researchgate.netOptimization of power, temperature, and reaction time.
One-Pot Cascade ReactionsImproved atom economy, reduced waste, operational simplicity. researchgate.netDevelopment of novel multi-component reaction pathways.
Green Solvents/CatalystsLower environmental impact, improved safety, potential for catalyst recycling. nih.govScreening of aqueous systems, ionic liquids, and biocatalysts.
Flow ChemistryEnhanced safety, scalability, and process control.Design and optimization of a continuous manufacturing process.

Advanced Computational Design for Targeted Biological Activity and Applications

Computational chemistry offers powerful tools to predict the properties of molecules and guide the design of new derivatives with enhanced functions. For this compound, in silico methods can accelerate the discovery of its potential biological activities and applications, saving significant time and resources in the lab.

Future computational research should focus on:

Molecular Docking: By simulating the interaction between this compound and the active sites of various known drug targets (e.g., enzymes, receptors), researchers can predict its potential therapeutic applications. This allows for virtual screening against large libraries of biological targets.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of isoxazole derivatives with their biological activity. This would enable the rational design of new analogues of this compound with optimized potency and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the dynamic behavior of this compound when interacting with a biological target, helping to understand its mechanism of action at an atomic level.

Computational ToolApplication for this compoundProjected Outcome
Molecular DockingVirtual screening against libraries of proteins and enzymes.Identification of potential biological targets and therapeutic areas.
QSAR ModelingPredicting the activity of novel derivatives based on chemical structure.Guidance for synthetic efforts to create more potent compounds.
Molecular DynamicsSimulating the stability and dynamics of the ligand-protein complex.Elucidation of binding mechanisms and resistance pathways.

Exploration of Undiscovered Biological Mechanisms and Molecular Targets

The isoxazole scaffold is present in numerous compounds with a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. nih.govresearchgate.net However, the specific biological profile of this compound remains largely uncharacterized. A critical future direction is the systematic exploration of its bioactivity.

Key research opportunities include:

High-Throughput Screening (HTS): Screening this compound against large panels of biological assays can rapidly identify potential therapeutic activities. This could uncover unexpected applications, for instance, in areas like antiviral or antitrypanosomal therapies. nih.gov

Phenotypic Screening: Assessing the effect of the compound on whole cells or organisms can reveal novel biological responses without a preconceived hypothesis about its target. This approach is particularly useful for identifying first-in-class therapeutic agents.

Target Deconvolution: Once a biological activity is identified, advanced techniques such as chemical proteomics, thermal shift assays, and genetic approaches can be employed to pinpoint the specific molecular target(s) responsible for the compound's effects.

Mechanism of Action Studies: Following target identification, detailed biochemical and cell-based assays are necessary to elucidate the precise mechanism by which this compound exerts its biological effect, providing a solid foundation for further drug development.

Innovative Applications in Material Science and Analytical Chemistry

Beyond its potential in medicine, the isoxazole ring is a valuable building block in material science and analytical chemistry. The unique electronic and structural properties of isoxazoles can be harnessed to create novel functional materials. Future research on this compound could unlock new possibilities in these fields.

Emerging areas for exploration include:

Polymer Chemistry: Isoxazole derivatives can be incorporated into polymer backbones to create materials with unique thermal, optical, or electronic properties. Investigating the polymerization of this compound or its derivatives could lead to new classes of functional polymers.

Organic Electronics: The electron-rich nature of the isoxazole ring makes it an attractive component for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells. The specific substitution pattern of this compound may offer advantages in charge transport or luminescence.

Chemical Sensors: The isoxazole moiety can be functionalized to act as a selective chemosensor for detecting specific ions or molecules. Future work could involve developing derivatives of this compound that can act as fluorescent or colorimetric probes for environmental or biomedical analysis.

FieldPotential Application of this compoundKey Research Objective
Polymer ScienceMonomer for novel functional polymers.Synthesis and characterization of isoxazole-containing polymers with tailored properties.
Organic ElectronicsComponent in OLEDs, OFETs, or solar cells.Evaluation of its electronic and photophysical properties for device fabrication.
Analytical ChemistryScaffold for chemical sensors or molecular probes.Design of derivatives that exhibit selective binding and a measurable response to analytes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Ethyl-4-propylisoxazol-3-ol, and how can purity be ensured?

  • Methodology : Cycloaddition reactions using hypervalent iodine reagents (e.g., nitrile oxides and alkynes) are effective for isoxazole core formation. For example, refluxing nitrile oxides with alkynes in ethanol under inert conditions, followed by column chromatography (silica gel, hexane/ethyl acetate gradient), yields the product. Purity can be verified via TLC (toluene:ethyl acetoacetate:water = 8.7:1.2:1.1) and confirmed by HRMS and 1H^1H NMR for structural integrity .

Q. How should researchers characterize the structural and functional groups of this compound?

  • Methodology : Employ a combination of spectroscopic techniques:

  • IR spectroscopy : Identify hydroxyl (O–H stretch ~3200–3600 cm1^{-1}) and isoxazole ring vibrations (C=N stretch ~1600 cm1^{-1}).
  • 1H^1H NMR : Analyze alkyl chain integration (δ 0.8–1.6 ppm for ethyl/propyl groups) and hydroxyl proton resonance (δ ~10–12 ppm, broad).
  • HRMS : Confirm molecular ion peaks and isotopic patterns. Cross-validate with elemental analysis .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

  • Methodology : After synthesis, use recrystallization (ethanol/water mixtures) or silica gel column chromatography (gradient elution with hexane/ethyl acetate). Monitor fractions via TLC and characterize pure fractions using melting point analysis (if crystalline) or spectroscopic methods .

Advanced Research Questions

Q. How can hydrogen-bonding networks in this compound crystals be systematically analyzed?

  • Methodology : Apply graph set analysis (GSA) to categorize hydrogen-bonding motifs (e.g., chains, rings). Use single-crystal X-ray diffraction (SXRD) to determine bond lengths and angles. Refinement via SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) can resolve hydrogen atom positions. Compare observed patterns with Etter’s rules for supramolecular assembly .

Q. What strategies resolve contradictions between experimental and computational spectroscopic data for this compound?

  • Methodology :

  • Step 1 : Validate experimental conditions (e.g., solvent effects in NMR, baseline correction in IR).
  • Step 2 : Perform DFT calculations (e.g., B3LYP/6-31G**) to simulate spectra. Discrepancies in 1H^1H NMR shifts may arise from solvent polarity or hydrogen bonding; use COSMO-RS solvation models to refine predictions.
  • Step 3 : Cross-check with alternative techniques (e.g., 13C^{13}C NMR, XPS for electronic environments) .

Q. How can the stability of this compound under varying storage conditions be assessed?

  • Methodology : Conduct accelerated stability studies:

  • Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).
  • Photostability : Expose to UV light (λ = 254 nm) and analyze changes via UV-Vis spectroscopy.
  • Humidity tests : Store at 75% relative humidity; assess hygroscopicity and hydrolysis products .

Q. What crystallographic challenges arise when determining the structure of this compound, and how are they addressed?

  • Methodology : Challenges include disordered alkyl chains and weak diffraction. Solutions:

  • Crystal growth : Optimize solvent polarity (e.g., DMF/ethanol mixtures) to improve crystal quality.
  • Data collection : Use high-flux synchrotron sources for weak scatterers.
  • Refinement : Apply TWINABS for twinned data and SHELXD for phase problem resolution. Validate with Rint_{\text{int}} < 5% and residual density < 0.5 eÅ3^{-3} .

Q. How do substituent effects (ethyl/propyl) influence the reactivity of the isoxazole ring in further functionalization?

  • Methodology : Perform comparative kinetic studies:

  • Electrophilic substitution : React with HNO3_3/H2_2SO4_4 to monitor nitration rates via 1H^1H NMR.
  • Nucleophilic attack : Use Grignard reagents (e.g., MeMgBr) to assess ring-opening tendencies.
  • Computational analysis : Calculate Fukui indices to predict reactive sites .

Experimental Design Considerations

  • Synthesis : Prioritize inert atmospheres (N2_2/Ar) to prevent oxidation of the hydroxyl group .
  • Crystallography : Collaborate with synchrotron facilities for high-resolution data collection .
  • Data Validation : Use multiple independent synthetic batches to confirm reproducibility of spectral and crystallographic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.